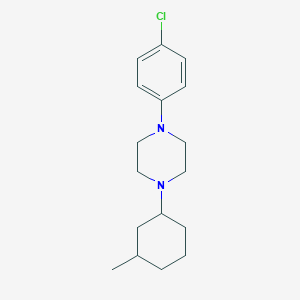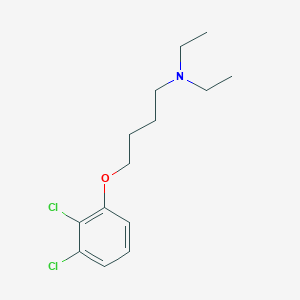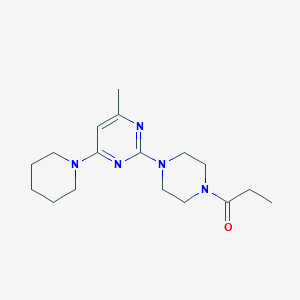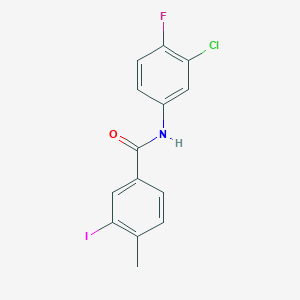
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine (known as MeOPP) is a psychoactive drug that belongs to the family of piperazine derivatives. MeOPP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of MeOPP is not yet fully understood. However, it is believed to act on the central nervous system by binding to serotonin and dopamine receptors. MeOPP has been found to increase the release of serotonin and dopamine, which are neurotransmitters responsible for regulating mood, emotion, and cognition.
Biochemical and Physiological Effects:
MeOPP has been shown to have a significant impact on various biochemical and physiological processes. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. MeOPP has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. MeOPP also exhibits a high degree of selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the effects of these neurotransmitters. However, MeOPP has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain stable concentrations in vitro. MeOPP is also highly lipophilic, which can affect its solubility and distribution in the body.
Zukünftige Richtungen
There are several future directions for MeOPP research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MeOPP has been found to exhibit neuroprotective properties, which could be beneficial in slowing down the progression of these diseases. Another area of interest is its potential use as an antidepressant and anxiolytic agent. MeOPP has been found to exhibit similar effects as traditional antidepressants and anxiolytics but with fewer side effects. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
Conclusion:
In conclusion, MeOPP is a psychoactive drug that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. It can be synthesized through a simple and efficient method and has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Future research is needed to fully understand the mechanism of action and potential therapeutic applications of MeOPP.
Synthesemethoden
MeOPP can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 1-(4-chlorophenyl)piperazine with 3-methylcyclohexylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MeOPP.
Wissenschaftliche Forschungsanwendungen
MeOPP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties. MeOPP has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-3-2-4-17(13-14)20-11-9-19(10-12-20)16-7-5-15(18)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKABKZGYLPYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-methylcyclohexyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)

![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)